

Application Note: Transcriptome-wide Biotinylation and Identification of Associated IncRNAs (TBIA)

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Compound of Interest		
Compound Name:	TBIA	
Cat. No.:	B15583643	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

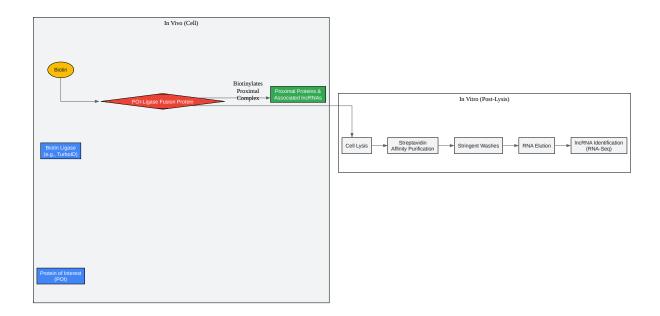
Long non-coding RNAs (IncRNAs) are a class of RNA transcripts longer than 200 nucleotides that do not encode proteins but are critical regulators of gene expression and cellular processes.[1] To execute their functions, IncRNAs often interact with RNA-binding proteins (RBPs) to form dynamic ribonucleoprotein (RNP) complexes.[2][3] These complexes can act as scaffolds to assemble proteins, as guides to direct proteins to specific genomic loci, or as decoys to sequester proteins.[2][4] Elucidating the composition of these IncRNA-containing complexes is paramount to understanding IncRNA function in both health and disease.

The Transcriptome-wide Biotinylation and Identification of Associated IncRNAs (**TBIA**) method described here is a powerful approach to map the IncRNA interactome of a specific protein of interest in a native cellular environment. The technique is based on proximity-dependent biotinylation, such as BioID or TurboID, coupled with next-generation sequencing.[5][6] A protein of interest (POI) is fused to a promiscuous biotin ligase. When expressed in cells and supplied with biotin, the ligase biotinylates proximal and interacting proteins. The entire biotinylated protein complex, along with any associated RNAs, is then captured using streptavidin affinity purification. Finally, the co-purified IncRNAs are identified and quantified by RNA sequencing (RNA-Seq). This method is particularly adept at capturing transient or weak interactions that may be lost during harsher purification methods.[5]



Principle of the TBIA Method

The **TBIA** workflow is designed to identify IncRNAs that are part of a specific protein's molecular machinery within the cell. The core principle involves tagging the local protein environment of a chosen POI with biotin and then isolating the entire complex to identify the RNA components.



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Figure 1: Principle of the TBIA experimental workflow.

Experimental Protocol

This protocol details the steps for identifying IncRNAs associated with a specific protein of interest (POI) using a TurboID-based proximity labeling approach.



Part 1: Plasmid Construction and Stable Cell Line Generation

- Vector Selection: Choose a mammalian expression vector with a suitable promoter for your cell system. The vector should allow for the in-frame fusion of your POI to a biotin ligase (e.g., TurboID). Include an affinity tag (e.g., FLAG, HA) for expression validation.
- Cloning: Clone the cDNA of your POI in-frame with the N- or C-terminus of the biotin ligase. The choice of terminus depends on the known functional domains of your POI.
- Controls: Construct two essential control plasmids:
 - Biotin Ligase Only: Expresses the biotin ligase without a fusion partner to identify nonspecific background binders.
 - Mock/Empty Vector: To control for endogenous biotinylation.
- Transfection and Selection: Transfect the chosen cell line with the POI-ligase construct and control plasmids. Select for stably expressing cells using an appropriate antibiotic marker.
- Validation: Confirm the expression and correct localization of the fusion protein via Western blot using an anti-tag antibody and immunofluorescence microscopy.

Part 2: In Vivo Proximity Biotinylation

- Cell Culture: Plate the stable cell lines (POI-ligase, ligase-only control) at an appropriate density. Grow cells to ~70-80% confluency.
- Biotin Supplementation: Add biotin to the culture medium to initiate the labeling reaction. The optimal concentration and time should be determined empirically.
- Incubation: Incubate the cells under their normal growth conditions for the duration of the labeling period.
- Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess biotin. Harvest the cells by scraping and pellet them by centrifugation. The cell pellets can be flash-frozen and stored at -80°C.



Part 3: Cell Lysis and Streptavidin Affinity Purification

- Lysis: Lyse the cell pellets in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and RNase inhibitors. The denaturing conditions of RIPA buffer help to reduce non-specific protein binding while preserving the high-affinity biotin-streptavidin interaction.[7]
- Lysate Preparation: Sonicate the lysates to shear chromatin and reduce viscosity. Clarify the lysates by centrifugation at high speed (e.g., 17,000 x g) for 15 minutes at 4°C.[8]
- Bead Preparation: Wash streptavidin-coated magnetic beads twice with lysis buffer to equilibrate them.[7]
- Affinity Capture: Incubate the clarified cell lysates with the prepared streptavidin beads. This
 allows the biotinylated protein complexes to bind to the beads.
- Washing: Perform a series of stringent washes to remove non-specifically bound proteins and RNAs. Wash steps can include high-salt buffers and buffers containing non-ionic detergents.
 [7] A typical wash series might be:
 - 2x with RIPA Lysis Buffer
 - 1x with 1 M KCl
 - 1x with 0.1 M Na2CO3
 - 1x with 2 M urea in 10 mM Tris-HCl, pH 8.0
 - 2x again with RIPA Lysis Buffer

Part 4: RNA Elution and Library Preparation

- RNA Elution: Elute the bound RNAs from the streptavidin beads using a method that disrupts
 the RNA-protein interactions without disrupting the biotin-streptavidin bond, such as
 treatment with proteinase K, or by using a TRIzol-based RNA extraction method directly on
 the beads.[9]
- RNA Purification: Purify the eluted RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.



 Quality Control: Assess the quantity and quality of the purified RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

Part 5: Next-Generation Sequencing and Data Analysis

- Library Preparation: Prepare sequencing libraries from the purified RNA. Since IncRNAs can be polyadenylated or non-polyadenylated, it is recommended to use a method based on ribosomal RNA (rRNA) depletion rather than poly(A) selection.
- Sequencing: Perform deep sequencing of the prepared libraries on a suitable platform (e.g., Illumina NovaSeq).[10]
- Data Analysis: Process the raw sequencing reads to identify IncRNAs that are significantly enriched in the POI-ligase pulldown compared to the ligase-only control.

Data Presentation and Expected Results

Quantitative data from the **TBIA** experiment should be structured to clearly show the enrichment of specific IncRNAs.

Table 1: Recommended Experimental Parameters



Parameter	Recommended Value	Notes
Cell Number	1-5 x 107 cells per pulldown	Ensure sufficient material for RNA-Seq.
Biotin Concentration	50-100 μΜ	Optimize for each cell line to ensure sufficient labeling without toxicity.
Labeling Time	10 min (TurboID) to 18 hrs (BioID)	TurboID allows for much shorter labeling times, capturing a more precise snapshot of interactions.
Lysis Buffer	RIPA Buffer	Strong denaturing buffer preserves biotin-streptavidin interaction.
Streptavidin Beads	100 μL slurry per sample	Use high-capacity magnetic beads for efficient pulldown.[7]

| Sequencing Depth | >30 million reads per sample | Ensure sufficient depth to detect low-abundance IncRNAs. |

Table 2: Example of Final Quantitative Data Output

IncRNA ID	Gene Name	Fold Enrichment (POI vs. Control)	p-value	FDR
ENST00000456 272.1	HOTAIR	25.4	1.2e-8	5.6e-7
ENST000005012 93.1	MALAT1	2.1	0.045	0.15
ENST000004538 82.1	XIST	15.8	3.5e-6	4.1e-5



| ENST00000605153.1 | LINC00123 | 10.2 | 8.9e-5 | 6.2e-4 |

Application Example: Investigating Chromatin Remodeling

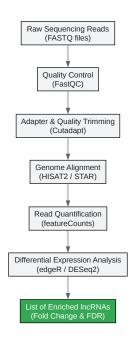
Many IncRNAs function by guiding chromatin-modifying complexes to specific genomic locations to regulate gene expression.[11] For instance, the IncRNA HOTAIR is known to interact with the Polycomb Repressive Complex 2 (PRC2) to mediate histone H3 lysine 27 trimethylation (H3K27me3) and gene silencing. A researcher could use **TBIA** to uncover other IncRNAs that associate with PRC2. By using a core PRC2 subunit like EZH2 as the POI, the researcher could identify a cohort of IncRNAs that are significantly enriched, suggesting they may also function as PRC2-guiding scaffolds.

Figure 2: IncRNA acting as a scaffold for a protein complex.

Bioinformatics Analysis Workflow

The computational analysis pipeline is critical for extracting meaningful results from the sequencing data. The goal is to identify IncRNAs that are statistically enriched in the POI pulldown relative to the negative control.





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Figure 3: Bioinformatic pipeline for TBIA data analysis.

Conclusion

The **TBIA** method provides a robust and sensitive framework for discovering the IncRNA interactome of a specific protein of interest within its native cellular context. By combining in vivo proximity biotinylation with high-throughput RNA sequencing, researchers can identify IncRNAs that form functional complexes with proteins involved in diverse biological processes. This approach is highly valuable for deconvoluting the complex molecular mechanisms of IncRNA function and can aid in the identification of novel therapeutic targets in drug development by revealing previously unknown IncRNA-protein regulatory networks.



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